molecular formula C8H8ClNO3 B1621989 2-Chloro-1-(4-nitrophenyl)ethanol CAS No. 13407-16-4

2-Chloro-1-(4-nitrophenyl)ethanol

Cat. No. B1621989
CAS RN: 13407-16-4
M. Wt: 201.61 g/mol
InChI Key: ZUJVGRUIXVTXOX-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-nitrophenyl)ethanol (2-C1NPE) is a synthetic compound that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. The compound has a unique chemical structure, consisting of a chlorine atom attached to an ethyl group, with a nitrophenyl group attached to the chlorine atom. This structure gives 2-C1NPE a wide range of properties that make it an attractive option for laboratory experiments.

Scientific Research Applications

Catalytic Reduction in Organic Synthesis

2-Chloro-1-(4-nitrophenyl)ethanol has been utilized in the field of organic synthesis, particularly in catalytic reduction processes. Watanabe et al. (1984) demonstrated that various nitroarenes, including 4-nitroacetophenone, were reduced chemoselectively to 1-(4-nitrophenyl)ethanol using formic acid in the presence of a ruthenium catalyst. This process shows high conversion and selectivity, indicating the compound's utility in selective synthesis methods (Watanabe et al., 1984).

Liquid Crystalline Properties in Polymer Chemistry

Hosseini and Hoshangi (2015) investigated the liquid crystalline properties of a polymer containing a 2-anilinoethanol derivative with a 4-nitrophenyl group. This research highlighted the potential application of such compounds in advanced polymer technologies, emphasizing their good electrical conductivity and semectic texture (Hosseini & Hoshangi, 2015).

Applications in Biochemistry and Medicinal Chemistry

In biochemistry and medicinal chemistry, 2-Chloro-1-(4-nitrophenyl)ethanol serves as a key intermediate. For instance, Tokoshima et al. (2013) used it as a precursor in synthesizing (R)-phenylephrine, a selective α1-adrenergic receptor agonist, via whole-cell biocatalysis. This showcases the compound's importance in synthesizing medically relevant molecules (Tokoshima et al., 2013).

Synthesis of Heterocyclic Compounds

In the synthesis of heterocyclic compounds, derivatives of 2-Chloro-1-(4-nitrophenyl)ethanol have been used extensively. Abdel-Wahab et al. (2023) demonstrated the synthesis of new heterocyclic compounds using 1-(4-nitrophenyl)-1H-1,2,3-triazol derivatives, indicating the versatility of the compound in organic synthesis (Abdel-Wahab et al., 2023).

Kinetic Studies in Organic Reactions

The compound has also been used in studies focusing on reaction kinetics and mechanisms. Castro et al. (2005) explored the kinetics and mechanism of reactions involving aryl 4-nitrophenyl carbonates in aqueous ethanol. These studies provide valuable insights into the behavior of such compounds under different reaction conditions (Castro et al., 2005).

properties

IUPAC Name

2-chloro-1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJVGRUIXVTXOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401614
Record name 2-chloro-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-nitrophenyl)ethanol

CAS RN

13407-16-4
Record name α-(Chloromethyl)-4-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13407-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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